5-(4-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including an ethoxyphenyl group, a furan carbonyl group, a hydroxy group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the ethoxyphenyl and furan carbonyl derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and triggering downstream effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrol-2-one derivatives, thiazole-containing compounds, and molecules with furan carbonyl groups. Examples include:
- 5-(4-METHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 5-(4-ETHOXYPHENYL)-4-(2-THIOPHENECARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(4-ETHOXYPHENYL)-4-(2-FURYLCARBONYL)-3-HYDROXY-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C20H16N2O5S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H16N2O5S/c1-2-26-13-7-5-12(6-8-13)16-15(17(23)14-4-3-10-27-14)18(24)19(25)22(16)20-21-9-11-28-20/h3-11,16,24H,2H2,1H3 |
InChI Key |
ZEJWPVJSUWIQSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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